N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
Description
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a fluorophenyl group and a phenylethyl moiety, making it a subject of interest due to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H17FN2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-17-13-7-8-14-18(17)23-20(19(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,20,23H,(H,24,26) |
InChI Key |
WCCZAFBBFSPUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide.
Coupling Reaction: The intermediate is then coupled with phenylacetic acid under dehydrating conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their chemical and biological properties.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit notable cytotoxicity against various cancer cell lines. For instance, a related compound showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and moderate activity against several other lines, indicating the potential of fluorinated derivatives in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
Antitubercular Activity
Additionally, compounds similar to this compound have been evaluated for their antitubercular properties. A study on related phenoxyacetamides revealed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for some derivatives . This suggests that modifications to the benzamide structure can enhance efficacy against resistant strains.
Table 2: Antitubercular Activity of Phenoxyacetamides
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| Derivative 3m | 4 | Potent |
| Various Derivatives | 4 - 64 | Moderate to Potent |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated phenyl groups into the benzamide framework. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity.
Table 3: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Phenyl Group | Increases lipophilicity |
| Benzamide Core | Essential for binding |
| Alkyl Substituents | Modulate potency |
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
- Anticancer Trials : Clinical trials involving fluorinated benzamides have shown promising results in inhibiting tumor growth in preclinical models.
- Antitubercular Research : A study conducted by the National Cancer Institute demonstrated significant antitumor activity across multiple cancer cell lines, reinforcing the potential for further development.
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- N-{1-[(2-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
Uniqueness
Compared to its analogs, N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Biological Activity
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide, also known by its chemical structure C19H15FN2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that suggests various mechanisms of action, particularly in relation to enzyme inhibition and receptor interactions.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it has been shown to inhibit cholinesterases, which are critical in the breakdown of neurotransmitters like acetylcholine. The compound's IC50 values suggest a potent inhibition profile compared to established drugs.
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| AChE | 89.7 | More effective than Rivastigmine |
| BChE | 19.95 | Comparable with Galantamine |
This data indicates that the compound may be useful in treating conditions such as Alzheimer's disease, where cholinesterase inhibitors are commonly employed.
Receptor Binding
The compound's interaction with various receptors has also been explored. Preliminary results suggest weak binding to sigma receptors, which may implicate it in modulating pain pathways or influencing mood disorders. However, further investigation is required to elucidate these interactions fully.
Case Studies and Research Findings
- Cholinesterase Inhibition Study : A study conducted on derivatives of benzamides demonstrated that this compound showed superior inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The selectivity index was particularly noteworthy, indicating potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 liver cancer cells revealed that while some derivatives exhibited mild cytotoxic effects, this compound maintained a satisfactory selectivity index, suggesting a favorable therapeutic window for further development .
- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively at the active sites of cholinesterases, providing insights into its mechanism of action at the molecular level. The binding affinity was comparable to that of established inhibitors like rivastigmine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
